

Application Note: Quantification of Angelicolide using HPLC-DAD

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Compound of Interest

Compound Name: Angelicolide

Cat. No.: B149960

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Abstract

This application note details a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **Angelicolide**, a furanocoumarin found in various *Angelica* species. The described protocol provides a robust framework for the extraction and chromatographic analysis of **Angelicolide**, suitable for quality control and research purposes in the pharmaceutical and natural product sectors. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent resolution and sensitivity for the target analyte.

Introduction

Angelicolide is a naturally occurring furanocoumarin present in plants of the *Angelica* genus, notably *Angelica archangelica*. These plants have a long history of use in traditional medicine, and their bioactive constituents, including coumarins, are of significant interest to researchers and drug development professionals. Accurate and reliable quantification of specific markers like **Angelicolide** is crucial for ensuring the quality, consistency, and efficacy of herbal extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of such phytochemicals, providing both quantitative data and spectral information for peak identification and purity assessment.^{[1][2][3]} This application note presents a comprehensive protocol for the quantification of **Angelicolide**, covering sample preparation, HPLC-DAD analysis, and method validation considerations.

Experimental Protocols

Sample Preparation: Extraction of Angelicolide

A reliable extraction method is critical for the accurate quantification of **Angelicolide** from plant material. Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting furanocoumarins.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Dried and powdered Angelica plant material (e.g., roots, fruits)
- Methanol (HPLC grade)
- Deionized water
- 0.45 µm syringe filters

Protocol:

- Accurately weigh approximately 1.0 g of the powdered plant material into an extraction cell.
- Place the cell in the ASE system.
- Set the extraction parameters:
 - Solvent: Methanol
 - Temperature: 100-130°C[\[4\]](#)
 - Pressure: 1500 psi
 - Static time: 10 minutes[\[4\]](#)
 - Number of cycles: 2
- Collect the extract and allow it to cool to room temperature.
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

- The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min, 35% B; 5-17 min, 35-85% B; 17-30 min, 85-90% B; 30-35 min, 90-35% B; 35-37 min, 35% B[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	30°C[3]
Injection Volume	10 µL
Detection	DAD, monitoring at an estimated optimal wavelength of 254 nm and 300 nm.
Run Time	37 minutes

Note on Detection Wavelength: While the specific UV absorption maximum for **Angelicolide** is not readily available in the cited literature, furanocoumarins typically exhibit strong absorbance between 240-260 nm and 290-320 nm.[6] Therefore, monitoring at both 254 nm and 300 nm is recommended to determine the optimal wavelength for quantification during method development.

Preparation of Standards and Calibration Curve

- **Stock Solution:** Accurately weigh a known amount of **Angelicolide** reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Working Standards:** Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of **Angelicolide** in the samples. A typical range for linearity assessment is 1-200 µg/mL.
- **Calibration Curve:** Inject each working standard solution into the HPLC system in triplicate. Plot the peak area of **Angelicolide** against the corresponding concentration to construct a calibration curve. The linearity of the method is assessed by the correlation coefficient (R^2) of the calibration curve, which should ideally be ≥ 0.999 .

Data Presentation: Method Validation Parameters (Representative)

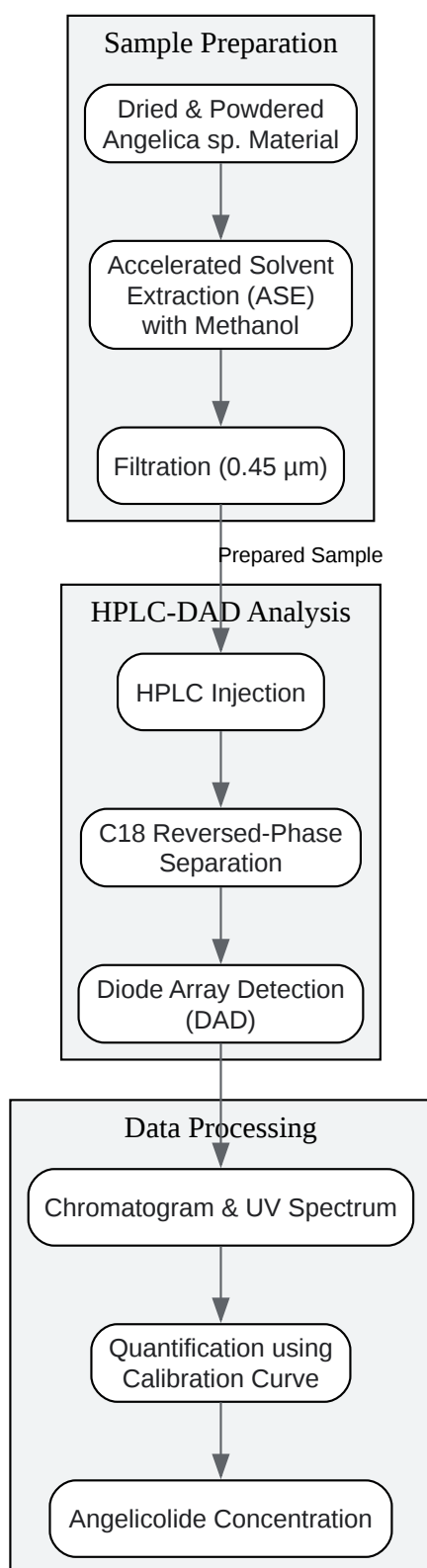
The following table summarizes representative validation parameters for the HPLC-DAD quantification of coumarins, which would need to be established specifically for **Angelicolide**.

[1][7][8][9]

Parameter	Typical Acceptance Criteria	Representative Value (for similar coumarins)
Linearity (R^2)	≥ 0.999	> 0.999
Limit of Detection (LOD)	Signal-to-Noise Ratio > 3	0.05 - 0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio > 10	0.1 - 0.5 $\mu\text{g/mL}$ [1] [7]
Accuracy (% Recovery)	80 - 120%	95 - 105%
Precision (% RSD)	$< 2\%$	$< 1.5\%$
- Intra-day	$< 2\%$	$< 1.8\%$
- Inter-day	$< 2\%$	$< 2.0\%$
Robustness	% RSD $< 5\%$	Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

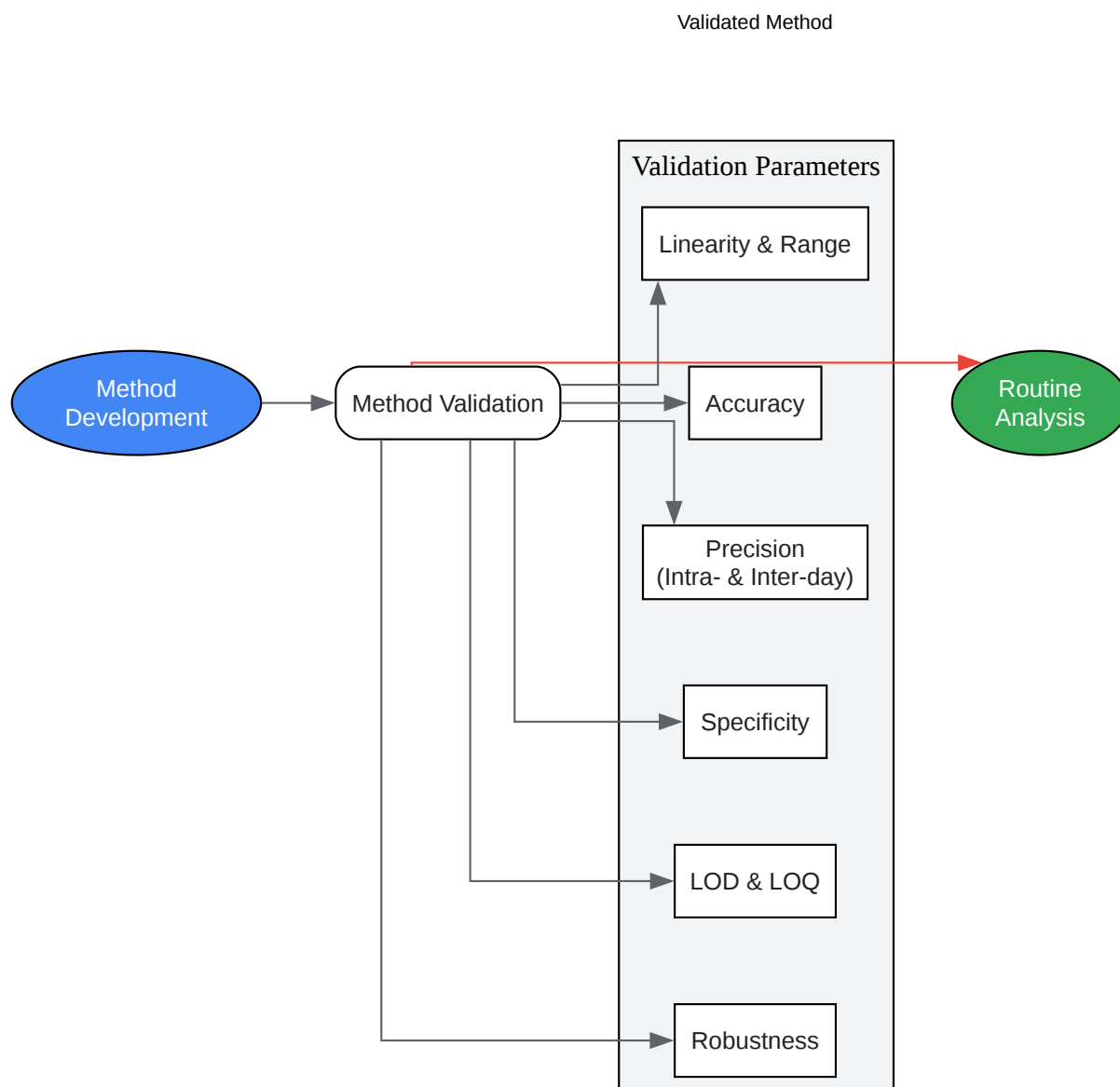
Visualization

Below are diagrams illustrating the experimental workflow and logical relationships in the quantification of **Angelicolide**.



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Caption: Experimental workflow for **Angelicolide** quantification.



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Caption: Logical pathway for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and robust protocol for the quantification of **Angelicolide** in Angelica species. The detailed experimental procedures for sample preparation and chromatographic analysis, along with the representative validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for the quality control of raw materials and finished products, as well as for further research into the pharmacology and phytochemistry of **Angelicolide**. It is recommended to perform a full method validation for **Angelicolide** according to ICH guidelines to ensure the accuracy and reliability of the results for its intended purpose.[8][9]

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